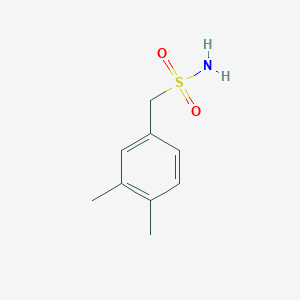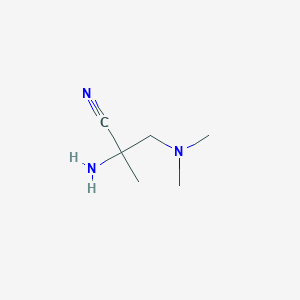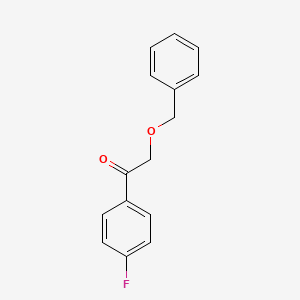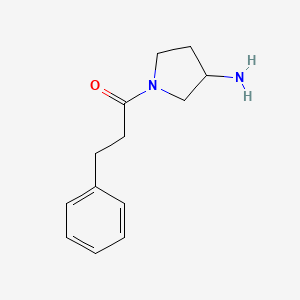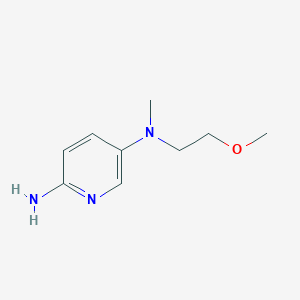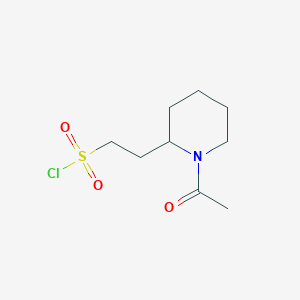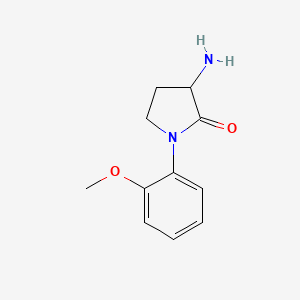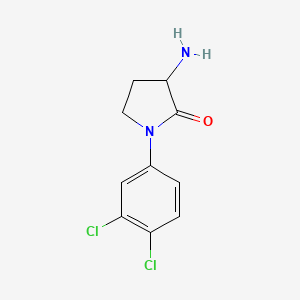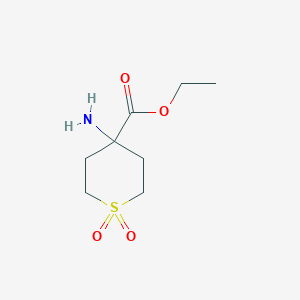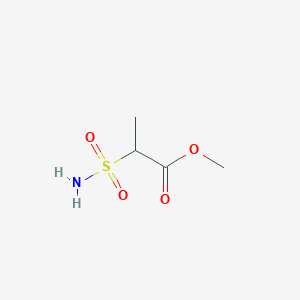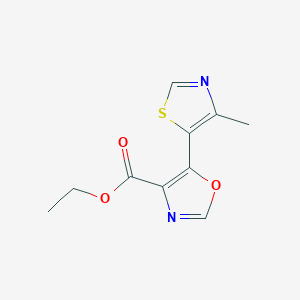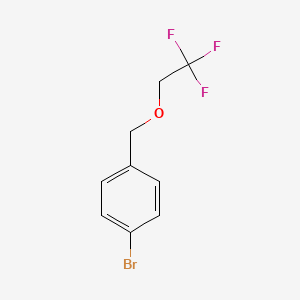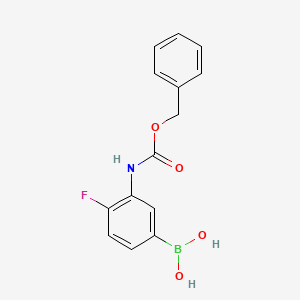
Ácido (3-(((Benciloxi)carbonil)amino)-4-fluorofenil)borónico
Descripción general
Descripción
(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C14H13BFNO4 and its molecular weight is 289.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado Suzuki-Miyaura
La reacción de acoplamiento cruzado Suzuki-Miyaura (SM) es un método fundamental en la química orgánica para la formación de enlaces carbono-carbono. Ácido (3-(((Benciloxi)carbonil)amino)-4-fluorofenil)borónico se utiliza como un reactivo organoborónico en este proceso. Las condiciones de reacción son suaves y tolerantes a varios grupos funcionales, lo que la convierte en una opción ideal para síntesis orgánicas complejas .
Aplicaciones de Sensores
Los ácidos borónicos, incluido This compound, se han utilizado en el desarrollo de sensores. Estos compuestos interactúan con dioles y bases de Lewis como iones fluoruro o cianuro, lo que lleva a su uso en la detección de varias sustancias. La interacción con los dioles es particularmente útil para detectar azúcares y otras moléculas biológicas .
Etiquetado Biológico y Manipulación de Proteínas
Debido a la capacidad de los ácidos borónicos para formar complejos estables con dioles, se utilizan en el etiquetado biológico y la manipulación de proteínas. Esto incluye la modificación de proteínas y el desarrollo de sondas para aplicaciones de imagen dentro de sistemas biológicos .
Desarrollo de Terapéuticos
Los ácidos borónicos se exploran por su potencial en aplicaciones terapéuticas. Sus interacciones únicas con moléculas biológicas les permiten ser utilizados en el diseño de fármacos, particularmente en el tratamiento y la orientación de enfermedades que involucran glicoproteínas u otras biomoléculas que contienen dioles .
Tecnologías de Separación
En la química analítica, This compound se puede utilizar en tecnologías de separación. Su afinidad por los dioles permite la unión y separación selectiva de compuestos, lo que es beneficioso para purificar mezclas complejas o en técnicas cromatográficas .
Ciencia de Materiales y Química de Polímeros
El grupo ácido borónico del compuesto es reactivo hacia varios sustratos orgánicos, lo que lo convierte en un valioso bloque de construcción en la ciencia de los materiales. Se puede incorporar en polímeros para aplicaciones como sistemas de liberación controlada, que son particularmente relevantes en el desarrollo de sistemas de administración de insulina .
Mecanismo De Acción
Target of Action
The primary target of (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides .
Mode of Action
The mode of action of (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid involves its interaction with a palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . The reaction begins with the oxidative addition of the organic halide to the palladium catalyst, forming a new palladium-carbon bond . Following this, transmetalation occurs, where the organoboron compound (our compound of interest) transfers the organic group from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid participates, is a key biochemical pathway in the synthesis of various organic compounds . This reaction allows the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The products of this reaction can be used in various downstream applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and reactivity, which are important factors affecting its bioavailability .
Result of Action
The result of the action of (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Propiedades
IUPAC Name |
[4-fluoro-3-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO4/c16-12-7-6-11(15(19)20)8-13(12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYWKFFZZURZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)NC(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716588 | |
| Record name | (3-{[(Benzyloxy)carbonyl]amino}-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-58-6 | |
| Record name | (3-{[(Benzyloxy)carbonyl]amino}-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B1526839.png)
